5-Acetyl-2-aminobenzenesulfonamide
Description
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-acetyl-2-aminobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) |
InChI Key |
BMILSKQXYNRTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
Sulfonamides, including derivatives like 5-acetyl-2-aminobenzenesulfonamide, exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthesis pathway .
Key Findings:
- Broad Spectrum Activity: Research indicates that sulfonamides are effective against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- Resistance Mechanisms: Despite their effectiveness, some bacteria have developed resistance mechanisms, necessitating ongoing research into novel derivatives that can overcome these barriers .
Anticancer Applications
Recent studies have identified this compound as a promising candidate in cancer therapy. Its structural modifications enhance its ability to inhibit tumor growth through various mechanisms.
Mechanisms of Action:
- Inhibition of Carbonic Anhydrases: Some derivatives have shown potent inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition can disrupt tumor cell proliferation and induce apoptosis .
- Induction of Apoptosis: Compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .
Case Studies:
- A study found that specific sulfonamide derivatives could significantly reduce cell viability in cancer cell lines while sparing normal cells, indicating their potential for selective cancer therapy .
- Another investigation highlighted the structure-activity relationship (SAR) of sulfonamides, revealing that certain modifications lead to enhanced anticancer activity against multiple cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for developing more effective derivatives. Modifications at various positions on the aromatic ring can significantly influence both antibacterial and anticancer activities.
| Modification | Effect |
|---|---|
| Nitro Group Substitution | Increased antibacterial activity against resistant strains |
| Acetyl Group Presence | Enhanced selectivity towards CA IX and improved cytotoxicity in cancer cells |
| Alkyl Chain Length Variations | Altered pharmacokinetic properties and bioavailability |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate favorable absorption and distribution characteristics, although toxicity assessments are crucial to ensure safety.
Toxicological Insights:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents:
Key Observations :
- This contrasts with 5-Amino-2-methylbenzenesulfonamide, where the methyl group is electron-donating .
- Biological Activity : Brominated analogs (e.g., 5-Acetyl-2-bromobenzenesulfonamide) may exhibit enhanced bioactivity due to bromine’s electronegativity and steric effects, though this comes at the cost of increased molecular weight .
Physical and Chemical Properties
Key Observations :
- The acetyl group in 5-Acetyl-2-aminobenzenesulfonamide likely reduces aqueous solubility compared to the sulfonic acid analog but may improve lipid solubility, enhancing membrane permeability .
- The methyl substituent in 5-Amino-2-methylbenzenesulfonamide contributes to a moderate melting point, suggesting stable crystalline packing .
Preparation Methods
Reaction Mechanism and Procedure
The sulfonation-hydrogenation cascade, detailed in patent CN107805212B, begins with p-nitrotoluene as the starting material. In Step 1 , sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in chlorobenzene or dichloromethane at 100–150°C. This step selectively introduces a sulfonyl chloride group at the 5-position of the benzene ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride . The reaction exploits chlorosulfonic acid’s high electrophilicity, which directs sulfonation para to the nitro group due to its strong electron-withdrawing effect.
In Step 2 , the nitro group is reduced to an amine via catalytic hydrogenation. The sulfonyl chloride intermediate is treated with ammonia water and a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen (0.1–2.0 MPa) at 0–150°C for 3–24 hours. This step concurrently hydrolyzes the sulfonyl chloride to a sulfonamide, yielding 2-methyl-5-aminobenzenesulfonamide . Subsequent acetylation of the amine group using acetic anhydride or acetyl chloride introduces the acetyl moiety, forming the final product.
Key Parameters:
-
Sulfonation :
-
Hydrogenation :
Friedel-Crafts Acylation Approach
Direct Acylation of 2-Aminobenzenesulfonamide
This method, described in patent CN104557604A, employs a Friedel-Crafts acylation to introduce the acetyl group. 2-Aminobenzenesulfonamide is reacted with acetyl chloride in the presence of a NaCl-AlCl₃ low-melting molten salt system (140–160°C). The AlCl₃ acts as a Lewis acid, activating the acetyl chloride for electrophilic attack at the 5-position of the benzene ring. The molten salt eliminates the need for volatile organic solvents, enhancing safety and reducing environmental impact.
Optimization Insights:
-
Catalyst System : NaCl-AlCl₃ (1:2 molar ratio) achieves 92% conversion at 150°C.
-
Solvent-Free Conditions : Eliminates nitrobenzene/dichloromethane, reducing toxicity.
Reductive Amination of 5-Acetyl-2-nitrobenzenesulfonamide
Nitro Reduction with Sodium Borohydride
As outlined in patent US6943159B1, 5-acetyl-2-nitrobenzenesulfonamide is reduced using sodium borohydride (NaBH₄) in ethanol. The nitro group is selectively reduced to an amine at 60–80°C, preserving the sulfonamide and acetyl functionalities. This method avoids high-pressure hydrogenation, making it suitable for small-scale synthesis.
Reaction Conditions:
Sequential Chlorosulfonation and Acetylation
Two-Step Synthesis from p-Nitrotoluene
Data Summary:
| Step | Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 50°C, 2 h | 86% |
| Reduction | Fe, NH₄Cl, MeOH/H₂O, 60°C | 74% |
| Acetylation | Ac₂O, rt, 1 h | 89% |
Comparative Analysis of Methods
Efficiency and Scalability
Industrial Applicability
The sulfonation-hydrogenation route is favored for large-scale production due to its robustness, while Friedel-Crafts acylation is emerging as a greener alternative.
Q & A
What are the established synthetic routes for 5-Acetyl-2-aminobenzenesulfonamide, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves sulfonylation and acetylation steps. A scalable method for analogous compounds (e.g., 5-amino-2-methylbenzenesulfonamide) employs controlled sulfonation of aminobenzenes followed by acetylation under mild acidic conditions . Key factors include temperature control (60–80°C) and stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) to minimize side reactions. Evidence from ultrasound-assisted synthesis of aryl sulfonamides suggests solvent polarity significantly impacts yields; methanol and ethanol often achieve higher purity (>70%) compared to non-polar solvents like THF .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent-induced shifts. For sulfonamides, X-ray crystallography (as demonstrated for 5-amino-2-methylbenzenesulfonamide) provides definitive structural confirmation, resolving ambiguities in proton assignments . Additionally, computational tools (DFT calculations) can predict spectral patterns and validate experimental data. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with authoritative spectral libraries .
What purification strategies are optimal for isolating this compound from reaction mixtures?
Basic Research Focus
Recrystallization using methanol/water mixtures is widely effective due to the compound’s moderate solubility in polar solvents (e.g., DMSO, methanol) . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) achieves separation. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended for high-purity requirements (>99%) .
How does the acetyl group in this compound influence its bioactivity compared to non-acetylated analogs?
Advanced Research Focus
The acetyl group enhances lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies on sulfonamide derivatives (e.g., antimicrobial or carbonic anhydrase inhibitors) reveal that electron-withdrawing substituents like acetyl groups modulate binding affinity to target enzymes . Comparative assays (e.g., enzyme inhibition kinetics) between acetylated and non-acetylated analogs are critical for quantifying these effects .
What analytical methods are recommended for quantifying this compound in complex matrices?
Basic Research Focus
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water (70:30) mobile phase. For trace analysis, LC-MS/MS (electrospray ionization) provides higher sensitivity, with a detection limit of ~0.1 ng/mL . Validation parameters (linearity, recovery) should adhere to ICH guidelines.
How can researchers optimize solvent systems for heterogeneous reactions involving this compound?
Advanced Research Focus
Solvent selection hinges on polarity and hydrogen-bonding capacity. Data from sulfonamide syntheses indicate methanol and ethanol maximize yields (up to 76%) by stabilizing intermediates via H-bonding . For biphasic reactions, mixed solvents (e.g., DCM/water) enhance reagent miscibility. Computational solvent screening tools (COSMO-RS) predict solvent efficacy based on solvation free energy .
What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced Research Focus
Scale-up issues include exothermic reactions during sulfonation and acetyl group hydrolysis. Process intensification strategies (e.g., continuous flow reactors) improve heat dissipation and reduce side reactions . Kinetic studies under varying temperatures (25–80°C) identify safe operating ranges. Quality-by-design (QbD) approaches ensure reproducibility across batches .
How do structural modifications of this compound affect its physicochemical properties?
Advanced Research Focus
Modifications like halogenation or alkylation alter solubility and stability. For example, introducing chloro groups increases metabolic stability but reduces aqueous solubility. Computational tools (e.g., MarvinSketch) predict logP and pKa values, guiding rational design . Experimental validation via shake-flask solubility assays and accelerated stability testing (40°C/75% RH) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
